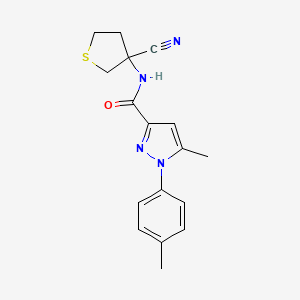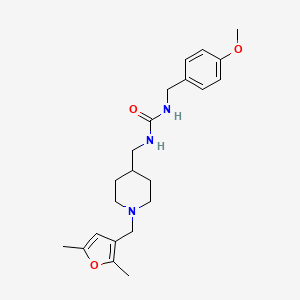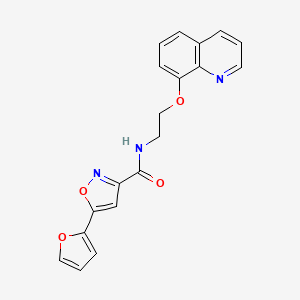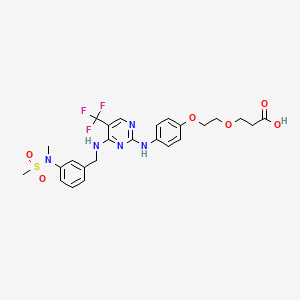
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTMP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting the activity of protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating cell cycle progression and are involved in the development of cancer. N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activity of CDK4/cyclin D1 and CDK2/cyclin E complexes, which are involved in the G1/S transition of the cell cycle.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Furthermore, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide also has some limitations. It has been found to exhibit low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood, which can make it challenging to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the potential therapeutic effects of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide in vivo. While N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit promising results in vitro, further studies are needed to determine its efficacy in animal models. Additionally, the mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide needs to be further elucidated to better understand its biological effects. Furthermore, the development of more potent and selective CDK inhibitors, including N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, is an area of active research.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-2-imine with 4-methylphenylhydrazine and 3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions. The resulting compound is then purified using column chromatography to obtain pure N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been reported to possess antitumor, anti-inflammatory, and antiviral activities. Additionally, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, it has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-14(6-4-12)21-13(2)9-15(20-21)16(22)19-17(10-18)7-8-23-11-17/h3-6,9H,7-8,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNDPNNYFUGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3(CCSC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2674313.png)
![1-(4-Fluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2674314.png)


![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)
